molecular formula C8H14Cl2N2O B2687863 [(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride CAS No. 1268982-87-1

[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride

Cat. No.: B2687863
CAS No.: 1268982-87-1
M. Wt: 225.11
InChI Key: FQEKREQPONXDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride (CAS: 1268982-87-1) is a pyridine-based compound with a molecular weight of 225.11 g/mol . Structurally, it consists of a pyridine ring substituted with an ethoxy group at the 2-position and an aminomethyl group at the 3-position, stabilized as a dihydrochloride salt. This salt form enhances its solubility in polar solvents, making it suitable for laboratory applications in organic synthesis and medicinal chemistry . The compound is commercially available through Fluorochem, with a purity of 95.0%, and is intended exclusively for research use .

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-7(6-9)4-3-5-10-8;;/h3-5H,2,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEKREQPONXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride typically involves the reaction of 2-ethoxy-3-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations :

  • The target compound features a pyridine ring, whereas analogs like 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride and [3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride utilize pyrimidine or phenyl-piperidine systems. Pyridine derivatives generally exhibit higher electron-withdrawing effects compared to pyrimidines, influencing reactivity in cross-coupling reactions .

Salt Form and Solubility: All listed compounds are dihydrochloride salts, ensuring high aqueous solubility. However, bulkier structures like the indole-pyridine hybrid (C₁₇H₂₁Cl₂N₃) may exhibit lower solubility in non-polar solvents due to increased hydrophobicity.

Stability and Reactivity

  • Thermal Stability : The dihydrochloride form of the target compound ensures stability during storage, similar to [3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride .

Biological Activity

[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride is a compound belonging to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the reaction of an amine with formaldehyde and a carbonyl compound. These compounds have been extensively studied for their biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Anticancer Properties

Research has shown that Mannich bases exhibit significant cytotoxic effects against various cancer cell lines. This compound has demonstrated potent activity against murine cancer cells, indicating its potential as an anticancer agent. The mechanism of action may involve the inhibition of DNA topoisomerase I and disruption of mitochondrial function, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the pyridine ring can enhance its antibacterial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis, where inflammation plays a critical role in disease progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It can interact with DNA, leading to cytotoxic effects through alkylation or topoisomerase inhibition.
  • Mitochondrial Disruption : By affecting mitochondrial function, it may induce apoptosis in cancer cells.

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various murine cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting high potency compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against a panel of bacterial strains. Structural modifications were found to enhance its activity against resistant strains .

Data Summary

Biological Activity IC50/ MIC Values Target Organisms/ Cells
CytotoxicityIC50 ~ 10 µMMurine cancer cells
AntibacterialMIC 5-20 µg/mLGram-positive and Gram-negative bacteria
Anti-inflammatoryNot quantifiedInflammatory models

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
HydrochlorinationHCl (dioxane), RT, 1 hr~90%≥98%
RecrystallizationMethanol/ether (3:1)85%99%

Basic: How is structural characterization performed for this compound?

Answer:
Use a combination of 1H-NMR and HPLC-MS :

  • 1H-NMR (DMSO-d6): Expect peaks for the pyridinyl ring (δ 6.8–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm, triplet), and methylamine (δ 2.5–3.0 ppm, singlet) .
  • HPLC-MS : Monitor the [M+H]+ ion (calculated m/z: 201.1) with a C18 column (ACN/water + 0.1% formic acid) .

Basic: What solvents are suitable for dissolving this compound?

Answer:
The dihydrochloride form enhances solubility in polar solvents:

  • Highly soluble : Water, methanol, DMSO.
  • Moderately soluble : Ethanol, DMF.
  • Insoluble : Ether, toluene .
    Note : Conduct solubility tests at 25°C using 10 mg/mL increments to optimize experimental conditions .

Advanced: How can researchers mitigate hygroscopicity during storage?

Answer:

  • Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N2/Ar).
  • Handling : Work in a humidity-controlled glovebox (<10% RH) to prevent water absorption .
  • Stability Data : TGA analysis shows decomposition onset at 150°C, indicating room-temperature stability if kept dry .

Advanced: How are conflicting NMR signals resolved for this compound?

Answer:

  • Deuterated Solvents : Use DMSO-d6 to minimize proton exchange interference .
  • 2D NMR : HSQC and HMBC can clarify coupling between the ethoxy group and pyridinyl protons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Reagent Stoichiometry : Use 1.2 equiv HCl to ensure complete salt formation .
  • Catalysis : Add 0.1 equiv DMAP to accelerate hydrochlorination .
  • Work-Up : Extract unreacted starting material with ethyl acetate (3×) to improve purity .

Q. Table 2: Optimization Parameters

ParameterOptimal ValueImpact on Yield
HCl Equiv1.2Maximizes salt formation
DMAP Loading0.1 equivReduces reaction time by 30%
ExtractionEthyl acetate (3×)Increases purity to 99%

Advanced: How is this compound applied in medicinal chemistry research?

Answer:

  • Building Block : Used to synthesize kinase inhibitors (e.g., pyridinyl-based scaffolds) via reductive amination .
  • Pharmacokinetic Studies : Radiolabel with ³H or ¹⁴C to study metabolic stability in vitro (e.g., liver microsomes) .
  • Target Engagement : Test binding affinity to histamine receptors (HRH1/HRH3) using SPR or fluorescence polarization assays .

Advanced: How are impurities profiled and controlled?

Answer:

  • HPLC Method : Use a gradient elution (0.1% TFA in water/ACN) to separate impurities (e.g., unreacted free base, ethoxy by-products) .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 185.1 for de-ethylated by-product) .
  • Specifications : Follow ICH guidelines (impurities ≤0.15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.